molecular formula C25H23ClFN3O2S B2715447 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215801-20-9

4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2715447
CAS No.: 1215801-20-9
M. Wt: 483.99
InChI Key: LJWFAUADYPKHRD-UHFFFAOYSA-N
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Description

4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H23ClFN3O2S and its molecular weight is 483.99. The purity is usually 95%.
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Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Compounds with structural elements similar to the queried chemical have been explored for their potent and orally active fibrinogen receptor antagonist properties. They show potential in antithrombotic treatment, particularly for acute phases due to their human platelet aggregation inhibitory activity and oral availability (Hayashi et al., 1998).

Anti-inflammatory and Antimicrobial Applications

Derivatives of benzamide and thiazole have been synthesized and tested for their anti-inflammatory activity. Some have shown promising results in inhibiting inflammation and also possess antimicrobial properties against a range of bacterial and fungal strains, indicating their therapeutic potential (Lynch et al., 2006).

Anticancer Evaluation

Certain benzamide derivatives have been designed and synthesized with the aim of evaluating their anticancer activities. Studies on compounds incorporating elements like thiazol and oxadiazol have demonstrated moderate to excellent anticancer activities across different cancer cell lines, highlighting their potential as therapeutic agents (Ravinaik et al., 2021).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their role as corrosion inhibitors, particularly for steel in acidic solutions. These studies aim at understanding the efficiency of such compounds in protecting against corrosion, making them valuable for industrial applications (Hu et al., 2016).

Fluorescent Sensors

Research has been conducted on benzimidazole and benzothiazole conjugated Schiff bases for their applications as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds can detect specific ions through appreciable absorption and emission spectral changes, making them useful in analytical chemistry and environmental monitoring (Suman et al., 2019).

Properties

IUPAC Name

4-benzoyl-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2S.ClH/c1-28(2)15-16-29(25-27-22-20(26)9-6-10-21(22)32-25)24(31)19-13-11-18(12-14-19)23(30)17-7-4-3-5-8-17;/h3-14H,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWFAUADYPKHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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